N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1,2,3-triazole ring. This ring is a five-membered heterocycle containing three nitrogen atoms . Compounds containing the 1,2,3-triazole ring have been shown to possess notable therapeutic importance . They have been synthesized and evaluated for their antimicrobial activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .
Molecular Structure Analysis
Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .
Physical and Chemical Properties Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antituberculosis Activity : Research has shown that derivatives similar to the compound , particularly those incorporating the triazole ring system, exhibit a broad range of biological activities. For instance, compounds synthesized through the condensation of triazole with acetamide derivatives have been screened for their in-vitro antibacterial, antifungal, and antituberculosis activities. These compounds are noted for their wide therapeutical interests including anti-inflammatory and CNS stimulant properties, highlighting the potential for developing new pharmaceutical agents (MahyavanshiJyotindra et al., 2011).
Insecticidal Properties : Some derivatives synthesized from acetamide precursors have demonstrated insecticidal properties, particularly against agricultural pests like the cotton leafworm. This suggests the compound's potential utility in the development of novel insecticides, contributing to agricultural sciences (Fadda et al., 2017).
Catalysis and Material Science
Catalytic Applications : The integration of triazole units into compounds has facilitated their use as ligands in catalysis, demonstrating effectiveness in transfer hydrogenation reactions. This underscores the compound's potential in synthetic chemistry, particularly in facilitating efficient and selective catalytic processes (Bolje et al., 2015).
Organic Light-Emitting Diodes (OLEDs) : Compounds incorporating pyridine and triazole moieties have been utilized as host materials in phosphorescent OLEDs. Their synthesis and application in OLEDs indicate the potential of similar compounds in improving device performance, particularly in achieving low turn-on voltages and high power efficiencies. This highlights their relevance in the advancement of materials for optoelectronic applications (Liu et al., 2018).
Mechanism of Action
Target of Action
It is known that triazole compounds, which include n-(4-(3-(2h-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that triazole compounds can interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
It is known that some triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It is known that the activation barrier of some triazole compounds can be overcome under reaction conditions such as heating .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-9-6-14(10-19)20-16-7-8-17-20/h2-5,7-8,14H,6,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRFOCQWKFZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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